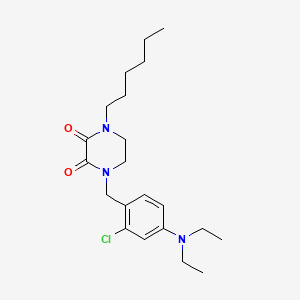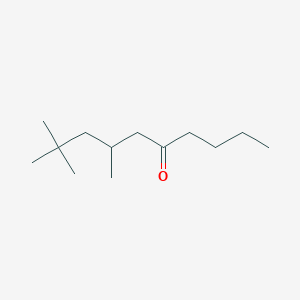
7,9,9-Trimethyldecan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9,9-Trimethyldecan-5-one is an organic compound with the molecular formula C13H26O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,9-Trimethyldecan-5-one can be achieved through various organic synthesis methods. One common approach involves the oxidation of the corresponding alcohol, 7,9,9-Trimethyldecan-5-ol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction typically occurs under mild conditions, ensuring high yield and purity of the ketone product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic oxidation processes. These processes utilize metal catalysts, such as palladium or platinum, to facilitate the oxidation of hydrocarbons. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7,9,9-Trimethyldecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone can yield the corresponding alcohol, 7,9,9-Trimethyldecan-5-ol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbonyl group in this compound can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 7,9,9-Trimethyldecanoic acid.
Reduction: 7,9,9-Trimethyldecan-5-ol.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
7,9,9-Trimethyldecan-5-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying ketone reactivity and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of ketone-based pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its characteristic odor.
Mecanismo De Acción
The mechanism of action of 7,9,9-Trimethyldecan-5-one involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and biological activity. The carbonyl group can act as an electrophile, making it susceptible to nucleophilic attack, which is a key step in many of its chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,3,7-Trimethyldecane: A structurally similar alkane with different chemical properties due to the absence of a carbonyl group.
5,7,9-Trimethyldecanoic acid: An oxidized form of 7,9,9-Trimethyldecan-5-one with a carboxylic acid group.
7,9,9-Trimethyldecan-5-ol: The reduced form of this compound, possessing an alcohol group instead of a carbonyl group.
Uniqueness
This compound is unique due to its specific structural arrangement and the presence of a carbonyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and industrial applications.
Propiedades
Número CAS |
77373-15-0 |
|---|---|
Fórmula molecular |
C13H26O |
Peso molecular |
198.34 g/mol |
Nombre IUPAC |
7,9,9-trimethyldecan-5-one |
InChI |
InChI=1S/C13H26O/c1-6-7-8-12(14)9-11(2)10-13(3,4)5/h11H,6-10H2,1-5H3 |
Clave InChI |
FOFUJODAIVFYDI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)CC(C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate](/img/structure/B14451728.png)
![4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B14451732.png)
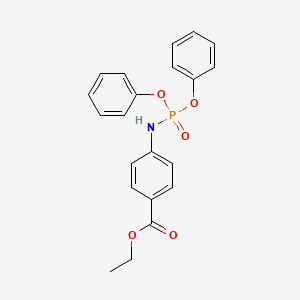
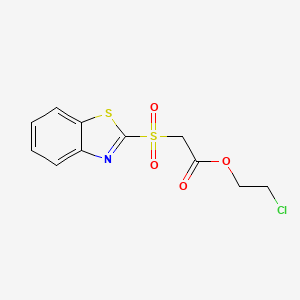
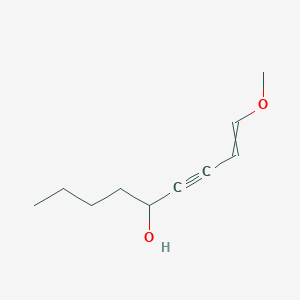
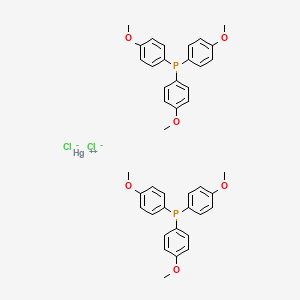
![Methyl [3-(piperidin-1-yl)propyl]carbamodithioate](/img/structure/B14451768.png)
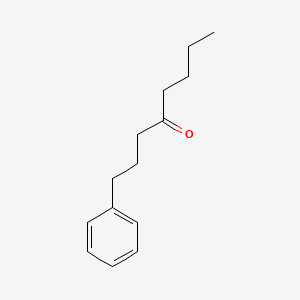

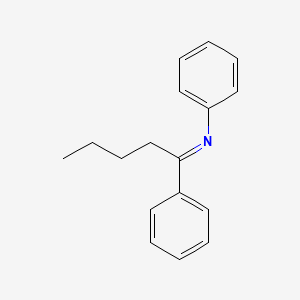
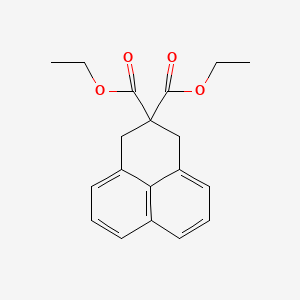
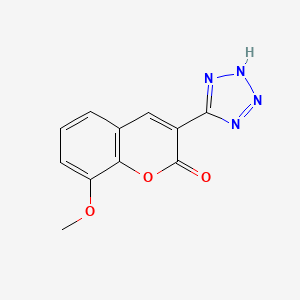
![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
